An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile
Foreword for the Modern Researcher
The relentless pursuit of novel molecular entities with tailored properties is the cornerstone of contemporary drug discovery and materials science. Within this landscape, the strategic incorporation of unique functional groups can dramatically alter the physicochemical and biological profile of a lead compound. The pentafluorosulfur (SF₅) group, a sterically demanding and highly electronegative moiety, has emerged as a "super-trifluoromethyl" bioisostere, offering a distinct parameter space for molecular design.[1][2] This guide provides a comprehensive technical overview of the synthesis and properties of a specific, high-interest building block: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile. This molecule serves as a valuable synthon for introducing the 3-fluoro-5-(pentafluorosulfur)phenyl motif, a substitution pattern of increasing importance in medicinal chemistry. The insights and protocols detailed herein are curated to empower researchers, scientists, and drug development professionals to confidently explore the potential of this and related SF₅-containing compounds in their respective fields.
I. Strategic Importance and Molecular Profile
The 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile scaffold is of significant interest due to the synergistic interplay of its constituent functional groups. The pentafluorosulfur group is known for its exceptional thermal and chemical stability, coupled with a strong electron-withdrawing nature that can profoundly influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring.[3] The fluorine atom at the 3-position further modulates the electronic properties and can participate in specific interactions, such as hydrogen bonding with biological targets. The phenylacetonitrile core is a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this unique substituted phenyl ring into more complex molecular architectures.
The SF₅ group is often utilized as a bioisosteric replacement for other bulky, lipophilic groups like tert-butyl or trifluoromethyl moieties.[3] Its distinctive octahedral geometry and electronic footprint can lead to enhanced binding affinities, improved metabolic stability, and modulated pharmacokinetic profiles in drug candidates.
II. A Proposed Synthetic Pathway: A Multi-Step Approach
While a direct, one-pot synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile from simple precursors is not yet established in the literature, a robust and logical multi-step synthetic route can be proposed based on well-established organic transformations. The overall strategy involves the initial synthesis of a key intermediate, 3-Fluoro-5-(pentafluorosulfur)benzaldehyde, followed by its conversion to the corresponding benzyl bromide, and finally, a nucleophilic substitution with a cyanide source to yield the target phenylacetonitrile.
Caption: Proposed synthetic workflow for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzaldehyde (Intermediate B)
The synthesis of the key benzaldehyde intermediate can be envisioned starting from a commercially available or synthetically accessible aniline derivative.
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Rationale: The Sandmeyer-type formylation of anilines provides a reliable method for the introduction of a formyl group onto an aromatic ring. This transformation proceeds via a diazonium salt intermediate.
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Protocol:
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To a stirred solution of 3-Fluoro-5-(pentafluorosulfur)aniline (1.0 eq) in an appropriate acidic medium (e.g., aqueous HCl/H₂SO₄), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
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The resulting diazonium salt solution is then added portion-wise to a pre-formed solution of a formylating agent (e.g., a mixture of formaldehyde and a suitable catalyst) at a controlled temperature.
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Upon completion of the reaction, as monitored by TLC or LC-MS, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 3-Fluoro-5-(pentafluorosulfur)benzaldehyde.
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Step 2: Reduction to [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (Intermediate C)
The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation.
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Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this conversion without affecting the SF₅ or fluoro groups.
-
Protocol:
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3-Fluoro-5-(pentafluorosulfur)benzaldehyde (1.0 eq) is dissolved in a suitable alcoholic solvent such as methanol or ethanol.
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The solution is cooled to 0 °C, and sodium borohydride (1.2 eq) is added portion-wise.
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The reaction is stirred at room temperature until complete consumption of the starting material is observed.
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The reaction is quenched by the careful addition of water or dilute acid.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the benzyl alcohol, which is often pure enough for the next step.
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Step 3: Bromination to 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (Intermediate D)
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a critical step to enable the subsequent nucleophilic substitution.
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Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for the conversion of primary alcohols to the corresponding bromides.
-
Protocol:
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[3-Fluoro-5-(pentafluorosulfur)phenyl]methanol (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.
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Phosphorus tribromide (0.4 eq) is added dropwise with vigorous stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The reaction is carefully quenched by pouring it onto ice-water.
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The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude benzyl bromide.
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Step 4: Cyanation to 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile (Target Compound E)
The final step involves the introduction of the nitrile functionality via a nucleophilic substitution reaction. This is a classic Kolbe nitrile synthesis.[4]
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Rationale: Sodium cyanide is a potent nucleophile that readily displaces the bromide from the benzylic position to form the desired carbon-carbon bond.
-
Protocol:
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A solution of 1-(Bromomethyl)-3-fluoro-5-(pentafluorosulfur)benzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is prepared.
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Sodium cyanide (1.2 eq) is added, and the mixture is heated to a moderate temperature (e.g., 50-70 °C) with stirring.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is cooled and poured into water.
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The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to afford pure 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile.
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III. Physicochemical and Spectroscopic Properties
The unique combination of the fluoro and pentafluorosulfur substituents imparts distinct properties to the target molecule.
Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₈H₅F₆NS | Based on atomic composition. |
| Molecular Weight | 261.19 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow solid or oil | Typical for aromatic nitriles. |
| Melting Point | Moderately high | The rigid aromatic core and polar groups suggest a solid state at room temperature. |
| Boiling Point | Elevated | The high molecular weight and polarity would lead to a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | The large fluorinated periphery increases lipophilicity. |
| Lipophilicity (LogP) | High | The SF₅ group is known to significantly increase the lipophilicity of molecules.[5] |
Spectroscopic Characterization
The spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile would be key to its unambiguous identification.
Caption: Predicted spectroscopic data for structural elucidation.
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¹H NMR: The methylene protons (CH₂) adjacent to the nitrile group would appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with the fluorine atom and potentially long-range coupling with the SF₅ group.
-
¹³C NMR: The spectrum would show distinct signals for the methylene carbon and the nitrile carbon (around δ 115-120 ppm). The aromatic carbons would display multiple signals with characteristic carbon-fluorine and carbon-sulfur couplings.
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule.[6][7][8] One would expect to see a signal for the single aromatic fluorine atom. The SF₅ group would typically show two signals: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines, with a characteristic J(F-F) coupling constant.
-
IR Spectroscopy: A strong absorption band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration. Aromatic C=C stretching bands would appear in the 1600-1480 cm⁻¹ region. Strong absorptions in the 800-900 cm⁻¹ range would be characteristic of S-F bond vibrations.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern would likely involve the loss of HCN and cleavage of the SF₅ group.
IV. Applications and Future Outlook
3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is a valuable building block for the synthesis of a wide range of more complex molecules. Its primary application lies in the field of medicinal chemistry, where it can be used to introduce the 3-fluoro-5-(pentafluorosulfur)phenyl moiety into potential drug candidates. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of functional groups.
The unique properties conferred by the SF₅ group, such as enhanced metabolic stability and altered lipophilicity, make this synthon particularly attractive for lead optimization in drug discovery programs targeting various therapeutic areas.[3] As synthetic methodologies for the introduction of the SF₅ group become more accessible, the utilization of building blocks like 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is expected to grow, leading to the discovery of novel and improved therapeutic agents and functional materials.
V. References
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ResearchGate. (2013, March 13). How can I prepare phenyl acetaldehyde from benzaldehyde? Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
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Welter, C., et al. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
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Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Retrieved from
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Brainly.in. (2018, November 9). convert benzaldehyde to phenyl cyanide. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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SINAPSE. (2022, October 27). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
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ResearchGate. (2020, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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ResearchGate. (n.d.). SF5‐containing biologically active compounds that showed antimicrobial.... Retrieved from [Link]
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YouTube. (2022, April 27). #benzaldehyde to #phenylacetic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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